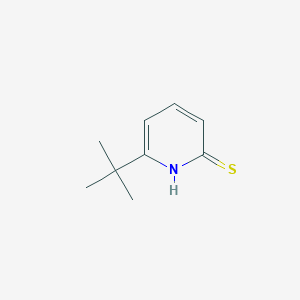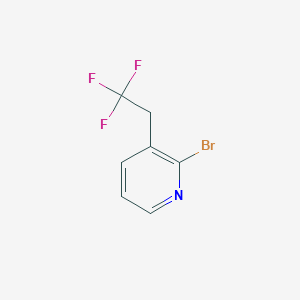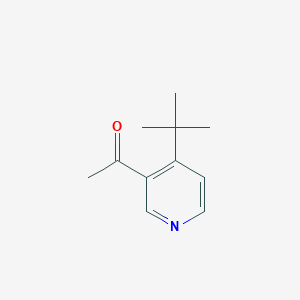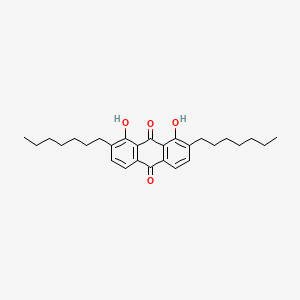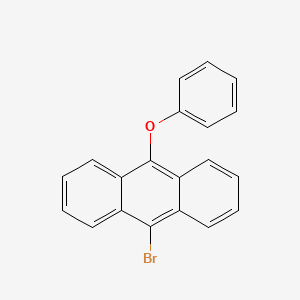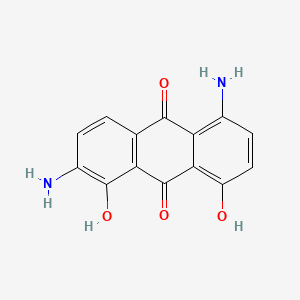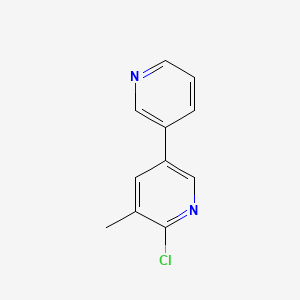
6-Chloro-5-methyl-3,3'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-methyl-3,3’-bipyridine is a chemical compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 6-Chloro-5-methyl-3,3’-bipyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反应分析
Types of Reactions
6-Chloro-5-methyl-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted bipyridines.
科学研究应用
6-Chloro-5-methyl-3,3’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems and as a probe for investigating enzyme activities.
作用机制
The mechanism of action of 6-Chloro-5-methyl-3,3’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, it can interact with specific receptors, influencing signal transduction pathways and cellular responses .
相似化合物的比较
Similar Compounds
5-Chloro-6’-methyl-3-[4-(methylsulfonyl)phenyl]-2,3’-bipyridine:
6’-Chloro-N-methyl-5’-(phenylsulfonamido)-[3,3’-bipyridine]-5-carboxamide: This compound is a novel inhibitor with potent antimalarial activity.
Uniqueness
6-Chloro-5-methyl-3,3’-bipyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential as a scaffold for drug development make it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
1214379-94-8 |
|---|---|
分子式 |
C11H9ClN2 |
分子量 |
204.65 g/mol |
IUPAC 名称 |
2-chloro-3-methyl-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c1-8-5-10(7-14-11(8)12)9-3-2-4-13-6-9/h2-7H,1H3 |
InChI 键 |
WTWGBDQVIUXUNP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1Cl)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


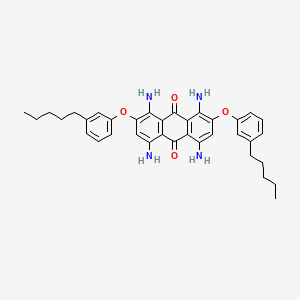
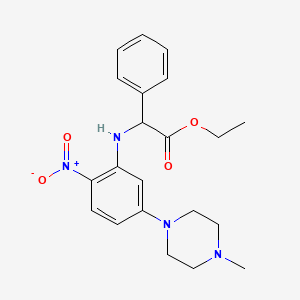
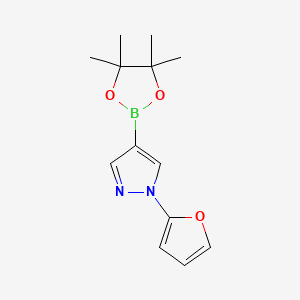
![[2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester](/img/structure/B15248390.png)
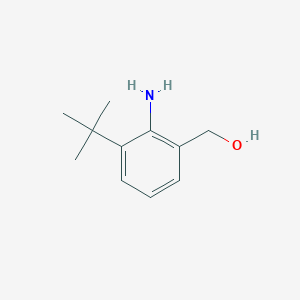
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B15248418.png)
